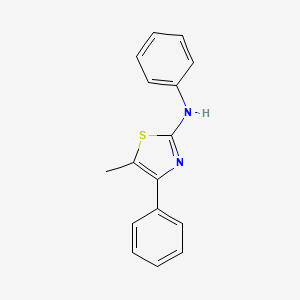

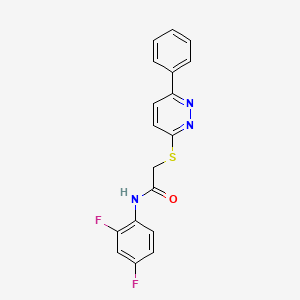

5-methyl-N,4-diphenyl-2-Thiazolamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

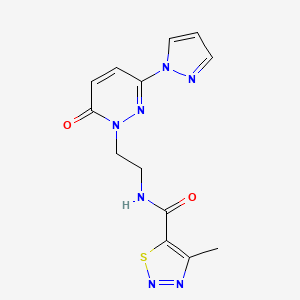

The compound "5-methyl-N,4-diphenyl-2-Thiazolamine" is not directly mentioned in the provided papers. However, the papers discuss various thiazole and thiadiazole derivatives, which are structurally related to the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, and they are known for their diverse biological activities, including anticancer properties , antimicrobial activities , and potential applications in nonlinear optics (NLO) .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and condensation methods. For instance, novel thiazolidine-2,4-dione derivatives were synthesized using substituted aromatic sulfonyl chlorides and alkyl halides, characterized by spectroscopic techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . Similarly, thiadiazoline derivatives were prepared from tetrahydropyran-4-one via thiosemicarbazone intermediates, with spectral characterization including NMR and X-ray diffraction . Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates . These methods provide a basis for the synthesis of related compounds like "5-methyl-N,4-diphenyl-2-Thiazolamine".

Molecular Structure Analysis

The molecular structures of thiazole derivatives are often confirmed by X-ray crystallography. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined and compared with density functional theory (DFT) calculations, revealing insights into the bond lengths, angles, and electronic properties . The crystal structure of 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole was also determined, showing a planar molecule with a dihedral angle between the rings . These studies provide valuable information on the molecular geometry and electronic structure of thiazole derivatives.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be influenced by substituents on the thiazole ring. For instance, the presence of a nitro group on the thiazolidinone moiety was found to be important for antiproliferative activity . The antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was also studied, with some compounds showing significant activity against bacterial and fungal strains . These findings suggest that "5-methyl-N,4-diphenyl-2-Thiazolamine" may also exhibit interesting chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The spectral characterization, including NMR and IR, helps in understanding the functional groups present and their chemical environment . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, provide insights into the reactivity and polarity of the molecules . The crystallographic studies reveal the solid-state arrangement and intermolecular interactions, which can affect the compound's solubility, melting point, and other physical properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

Thiazole derivatives are pivotal in the synthesis of various heterocyclic compounds. For instance, the reaction of certain thiazolium perchlorates with active methylenes can yield a variety of heterocycles, including pyrimidines and thiazoles, which are fundamental in developing pharmaceuticals and agrochemicals (Shibuya, 1984).

Corrosion Inhibition

Thiazole derivatives exhibit significant potential as corrosion inhibitors, protecting metals from degradation. Studies on 2-amino-4-methyl-thiazole and thiazolidinedione derivatives have shown these compounds to effectively inhibit corrosion in various metal environments, highlighting their industrial applications in metal preservation and maintenance (Yüce et al., 2014) (Yadav et al., 2015).

Antimicrobial and Antioxidant Properties

Certain thiazole derivatives have been explored for their antimicrobial and antioxidant properties. New hydrazones bearing thiazole scaffolds have demonstrated moderate to good growth inhibition activity against various bacterial strains and possess significant antioxidant properties, which could be beneficial in developing new therapeutic agents (Nastasă et al., 2015).

Antiproliferative Activity

Thiazolidinedione derivatives, related to thiazole chemistry, have shown in vitro antiproliferative activity against human cancer cell lines. This suggests their potential use in cancer research and therapy, offering a foundation for developing new anticancer drugs (Chandrappa et al., 2008).

Organic Electronics and Solar Cells

Thiazole derivatives are significant in organic electronics, particularly in the development of solar cells. An organo-sulfur compound based on a thiazole structure has been utilized as a novel redox couple in dye-sensitized solar cells, demonstrating the role of thiazoles in renewable energy technologies (Rahman et al., 2018).

Future Directions

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biological pathways due to their broad spectrum of activity .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

5-methyl-N,4-diphenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-12-15(13-8-4-2-5-9-13)18-16(19-12)17-14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUIKWYVWACDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N,4-diphenyl-2-Thiazolamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

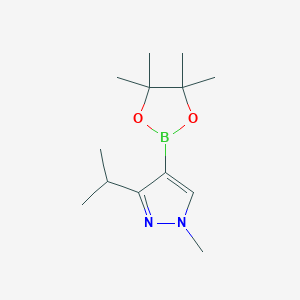

![3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2509043.png)

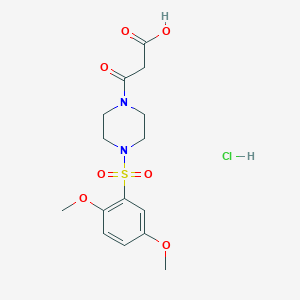

![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)

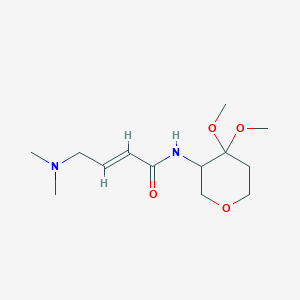

![2-isobutyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B2509055.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)

![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2509059.png)